molecular formula C9H10F2O3 B14040685 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene

Katalognummer: B14040685
Molekulargewicht: 204.17 g/mol
InChI-Schlüssel: WHQBRIPSVQMNHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol This compound is characterized by the presence of two methoxy groups, one fluoro group, and one fluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

One common synthetic route involves the use of reagents such as tetrabutylammonium iodide and boron trichloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution reactions occur efficiently. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluoro groups.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.

    Hydrolysis: The fluoromethoxy group can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols.

Common reagents used in these reactions include tetrabutylammonium fluoride, boron trichloride, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C9H10F2O3

Molekulargewicht

204.17 g/mol

IUPAC-Name

1-fluoro-5-(fluoromethoxy)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

WHQBRIPSVQMNHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)OCF)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.